Larixinol

Vue d'ensemble

Description

Larixinol is a natural product found in Abies sachalinensis and Larix gmelinii with data available.

Applications De Recherche Scientifique

Inhibition of Nitric Oxide Production : Larixinol has shown moderate effects in inhibiting NO production in macrophages, suggesting its potential anti-inflammatory properties (Li et al., 2009).

Antimicrobial Activity : A study on Larix decidua bark extract, which contains this compound, indicated significant antimicrobial activity against respiratory-tract pathogens, highlighting its potential use in pharmaceutical and nutraceutical applications (Faggian et al., 2021).

Antitumor Activities : Sulfated modification of arabinogalactans from Larix principis-rupprechtii, related to this compound, demonstrated effective inhibition of cancer cell growth, indicating potential applications in cancer treatment (Tang et al., 2019).

Role in Larch Tree Physiology : Studies on various Larix species, including their chemical constituents and growth characteristics, provide insights into the ecological and botanical significance of compounds like this compound in the physiology of these trees (Amyaga & Isaev, 2021).

Cholinesterase Inhibitory Activities : Research on Yucca schidigera, which contains compounds similar to this compound, showed moderate inhibitory activity against enzymes involved in neurotransmission, suggesting potential applications in neurodegenerative diseases (Pecio et al., 2019).

Potential in Traditional Medicine : Larix laricina, related to this compound, has been used in traditional medicine by indigenous communities and has shown promise in treating conditions like diabetes and obesity (Harbilas et al., 2012).

Safety and Hazards

Orientations Futures

Spiro-flavonoids like Larixinol have been described in more than 40 species of eight families . Anti-inflammatory and anticancer activities are the most important biological activities of spiro-flavonoids . Future research perspectives include identifying the most promising natural sources, the existing challenges in assigning the stereochemistry of these compounds .

Mécanisme D'action

Target of Action

Larixinol is a natural compound that primarily targets macrophages . Macrophages are a type of white blood cell that plays a crucial role in the immune system. They are responsible for detecting, engulfing, and destroying pathogens and apoptotic cells.

Mode of Action

This compound interacts with its target, the macrophages, by inhibiting the production of nitric oxide (NO) induced by lipopolysaccharides (LPS) . Nitric oxide is a reactive nitrogen species that plays a key role in various physiological and pathological processes, including inflammation. By inhibiting NO production, this compound can potentially modulate the inflammatory response.

Result of Action

This compound shows antioxidant activity and moderate inhibitory activities against LPS-induced NO production in macrophages . This suggests that this compound may have potential anti-inflammatory effects.

Analyse Biochimique

Biochemical Properties

Larixinol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound exhibits moderate inhibitory activities against LPS-induced NO production in macrophages with an IC50 value of 60.0 microg/mL . This interaction suggests that this compound may modulate inflammatory responses by inhibiting nitric oxide production. Additionally, this compound shows antioxidant activity, which implies its potential role in scavenging free radicals and protecting cells from oxidative stress .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In macrophages, this compound inhibits LPS-induced NO production, thereby potentially reducing inflammation . Its antioxidant properties also contribute to cellular protection against oxidative damage. Furthermore, this compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is evident from its ability to modulate inflammatory responses and oxidative stress . These effects highlight this compound’s potential therapeutic applications in managing inflammatory and oxidative stress-related conditions.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition and modulation of gene expression. This compound binds to enzymes involved in NO production, thereby inhibiting their activity and reducing NO levels in macrophages . This inhibition is crucial for its anti-inflammatory effects. Additionally, this compound’s antioxidant activity is attributed to its ability to scavenge free radicals and protect cellular components from oxidative damage . These molecular interactions underscore this compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound exhibits stability under specific conditions, such as desiccation at -20°C Studies have shown that this compound maintains its inhibitory activity against NO production and antioxidant properties over extended periods, suggesting its potential for long-term therapeutic use . Understanding the temporal dynamics of this compound’s effects is essential for optimizing its application in clinical settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At moderate doses, this compound effectively inhibits NO production and exhibits antioxidant activity without causing significant adverse effects . At higher doses, potential toxic effects may arise, necessitating careful dosage optimization. Studies in animal models have demonstrated that this compound’s therapeutic effects are dose-dependent, with higher doses potentially leading to toxicity . These findings emphasize the importance of determining the optimal dosage for safe and effective use.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. Its role in modulating NO production and oxidative stress highlights its involvement in inflammatory and antioxidant pathways this compound’s interactions with specific enzymes and its impact on metabolic flux and metabolite levels are crucial for understanding its therapeutic potential

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. Its localization and accumulation in target tissues are essential for its therapeutic efficacy . Understanding the transport mechanisms and distribution patterns of this compound can aid in optimizing its delivery and bioavailability. Studies have shown that this compound’s distribution is influenced by its interactions with cellular transporters and binding proteins .

Subcellular Localization

This compound’s subcellular localization plays a vital role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications The precise localization of this compound within cells is crucial for its interaction with target biomolecules and subsequent therapeutic effects

Propriétés

IUPAC Name |

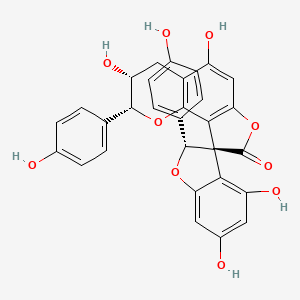

(2R,2'R,3R,3'R)-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)spiro[2H-1-benzofuran-3,9'-3,4-dihydro-2H-furo[2,3-h]chromene]-8'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)26-21(36)11-18-19(34)12-23-25(27(18)40-26)30(29(37)39-23)24-20(35)9-17(33)10-22(24)38-28(30)14-3-7-16(32)8-4-14/h1-10,12,21,26,28,31-36H,11H2/t21-,26-,28-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDNBGULZNCSNB-LYFQOWASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC3=C2C4(C(OC5=CC(=CC(=C54)O)O)C6=CC=C(C=C6)O)C(=O)O3)O)C7=CC=C(C=C7)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=CC3=C2[C@]4([C@H](OC5=CC(=CC(=C54)O)O)C6=CC=C(C=C6)O)C(=O)O3)O)C7=CC=C(C=C7)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2,2-dimethylpropanoylamino)-2-methylphenyl]cyclopropanecarboxamide](/img/no-structure.png)

![N-[5-(butyrylamino)-2-methylphenyl]cyclopropanecarboxamide](/img/structure/B1179673.png)

![N-[4-(benzoylamino)-3-methylphenyl]isonicotinamide](/img/structure/B1179676.png)

![N-[2-methyl-3-(propionylamino)phenyl]isonicotinamide](/img/structure/B1179681.png)

![N-[2-methyl-5-(propanoylamino)phenyl]cyclopropanecarboxamide](/img/structure/B1179683.png)

![N-[2-methyl-3-(propionylamino)phenyl]butanamide](/img/structure/B1179694.png)